molecular formula C17H12N2OS B14372090 3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one CAS No. 90180-52-2

3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one

Cat. No.: B14372090
CAS No.: 90180-52-2
M. Wt: 292.4 g/mol
InChI Key: QQYITGZPVUWPRM-UHFFFAOYSA-N
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Description

3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with indeno[1,2-C][1,2]thiazole-4-one in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as chloroform or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.

    Benzothiazole: Contains a benzene ring fused with a thiazole ring, similar to the indene-thiazole fusion in 3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one.

    Indole: Another heterocyclic compound with a fused benzene and pyrrole ring.

Uniqueness

This compound is unique due to its specific fusion of an indene moiety with a thiazole ring, which imparts distinct electronic and steric properties. This unique structure can lead to different reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

90180-52-2

Molecular Formula

C17H12N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

3-(benzylamino)indeno[1,2-c][1,2]thiazol-4-one

InChI

InChI=1S/C17H12N2OS/c20-16-13-9-5-4-8-12(13)15-14(16)17(21-19-15)18-10-11-6-2-1-3-7-11/h1-9,18H,10H2

InChI Key

QQYITGZPVUWPRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NS2)C4=CC=CC=C4C3=O

Origin of Product

United States

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